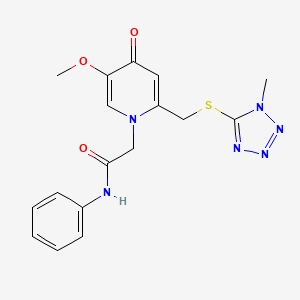

![molecular formula C23H23FN2O3S B2901583 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide CAS No. 692260-64-3](/img/structure/B2901583.png)

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

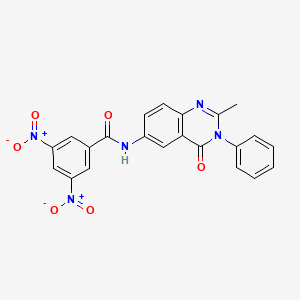

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, an ethyl group, and a fluorobenzenesulfonamide group

Mécanisme D'action

Target of Action

The primary target of this compound is the resistive memory effect in certain types of polymers . The compound is incorporated into a polymer matrix, where it acts as a functional charge carrier transporting unit .

Mode of Action

The compound facilitates resistive switching by the applied voltage . This is achieved through the incorporation of the carbazole heterocycle, attached to a saturated polymethacrylamide backbone by a flexible alkyl chain . The main physical mechanisms driving the resistive switching have been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .

Biochemical Pathways

The compound affects the resistive memory pathways in the polymer. The resistive switching behavior is a result of voltage-induced conformation changes, trapping/detrapping of charge carriers at localized sites, and redox phenomena .

Result of Action

The compound enables the polymer to exhibit rewriteable flash memory behavior with bistable conductivity . The setting voltage ranges from 2 to 4.5 V, achieving a current ON/OFF ratio exceeding 100 . The device demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .

Action Environment

The action of the compound is influenced by the environmental conditions within the polymer matrix. Memory persistence is strengthened by the physical crosslinking caused by hydrogen bonds between amide and carbonyl groups in the aliphatic side chains . This physical network further enhances the thermal and mechanical stability of the polymer in comparison to similar polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the functionalization of the carbazole ring. The process may include:

N-Alkylation: The carbazole is first alkylated with a suitable alkyl halide to introduce the hydroxypropyl group.

Sulfonamide Formation: The resulting intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Final Functionalization: The ethyl group is introduced through a subsequent alkylation step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

Catalysts: Using catalysts to enhance reaction rates.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine or alcohol.

Substitution: Formation of various substituted benzene derivatives.

Applications De Recherche Scientifique

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: A polymer with similar carbazole functionality used in memory devices.

3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl: Another carbazole derivative used in organic electronics.

Uniqueness

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-fluorobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic or photophysical characteristics.

Propriétés

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-ethyl-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O3S/c1-2-25(30(28,29)19-13-11-17(24)12-14-19)15-18(27)16-26-22-9-5-3-7-20(22)21-8-4-6-10-23(21)26/h3-14,18,27H,2,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEVWCZXVACUBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-oxo-3-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2901500.png)

![N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2901501.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B2901509.png)

![3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2901513.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2901514.png)

![N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide](/img/structure/B2901515.png)

![N-(5-fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2901517.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B2901519.png)

![2-[(2-Chlorothieno[3,2-d]pyrimidin-6-yl)sulfonylamino]-N-ethylpropanamide](/img/structure/B2901521.png)